molecular formula C20H20N2O3 B11390501 N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide

Cat. No.: B11390501
M. Wt: 336.4 g/mol
InChI Key: SYTKXXPUEIJVLY-UHFFFAOYSA-N
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Description

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring, a methylphenyl group, and a propoxybenzamide moiety

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide

InChI

InChI=1S/C20H20N2O3/c1-3-12-24-17-10-8-16(9-11-17)20(23)21-19-13-18(22-25-19)15-6-4-14(2)5-7-15/h4-11,13H,3,12H2,1-2H3,(H,21,23)

InChI Key

SYTKXXPUEIJVLY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an α-haloketone. For instance, 4-methylbenzonitrile can react with 2-bromoacetophenone under basic conditions to form the oxazole ring.

    Amidation Reaction: The oxazole intermediate is then subjected to an amidation reaction with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typically employed.

Major Products

    Oxidation: 4-methylbenzoic acid derivatives.

    Reduction: Amine derivatives of the oxazole ring.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies might focus on its anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The oxazole ring and the propoxybenzamide moiety are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide: Similar structure but with a methoxy group instead of a propoxy group.

    N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propoxy group, in particular, may influence its solubility and interaction with biological targets compared to its methoxy or ethoxy analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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